5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2FN4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve the desired fluorination . The reaction conditions are carefully controlled to ensure high yield and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, are likely applied to ensure consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-4-methylpyridin-2-amine: A fluorinated pyridine derivative with similar structural features.
5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine: Another fluorinated pyrimidine compound used in similar research applications.
Uniqueness
5-fluoro-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific fluorination pattern and the presence of the piperidinyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2680537-17-9 |
---|---|
Molecular Formula |
C9H15Cl2FN4 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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